molecular formula C8H5Cl2NS B1348426 2,5-Dichloro-4-methyl-1,3-benzothiazole CAS No. 887204-62-8

2,5-Dichloro-4-methyl-1,3-benzothiazole

Cat. No.: B1348426
CAS No.: 887204-62-8
M. Wt: 218.1 g/mol
InChI Key: LEGBUWXKYQBBEP-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and methyl groups on the benzothiazole ring enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-methyl-1,3-benzothiazole typically involves the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminothiophenol with 2,5-dichloroacetophenone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as iodine or a metal triflate in a solvent like dimethyl sulfoxide (DMSO) or dichloromethane .

Industrial Production Methods: Industrial production of benzothiazoles often employs continuous flow reactors to enhance yield and efficiency. The use of microwave-assisted synthesis and green chemistry approaches, such as ionic liquids and aqueous media, are also gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzothiazoles, sulfoxides, sulfones, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,5-Dichloro-4-methyl-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

Properties

IUPAC Name

2,5-dichloro-4-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NS/c1-4-5(9)2-3-6-7(4)11-8(10)12-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGBUWXKYQBBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365958
Record name 2,5-dichloro-4-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887204-62-8
Record name 2,5-dichloro-4-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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